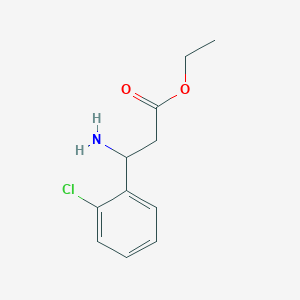

(S)-2-(Aminooxy)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-(Aminooxy)propanoic acid hydrochloride” likely refers to a compound that contains an aminooxy functional group and a propanoic acid moiety. The “S” denotes the stereochemistry of the molecule .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a three-carbon backbone (from the propanoic acid), with an aminooxy functional group attached .Chemical Reactions Analysis

Aminooxy compounds are known to react with aldehydes and ketones to form oximes . They can also participate in other reactions depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, aminooxy compounds are polar due to the presence of the aminooxy functional group .科学的研究の応用

Synthetic Chemistry and Asymmetric Catalysis

In synthetic chemistry, (S)-2-(Aminooxy)propanoic acid hydrochloride is utilized for its chiral properties in the preparation of optically pure compounds. O'Reilly et al. (1990) demonstrated the synthesis of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, using a protocol that minimizes racemization, indicating the compound's role in producing enantiomerically pure substances (O'reilly, Derwin, & Lin, 1990). Additionally, the work by He et al. (2006) on novel recoverable catalysts for asymmetric transfer hydrogenation shows the compound's relevance in developing catalytic systems that enhance enantioselectivity in chemical syntheses (He, Zhang, Jiang, Liu, Sun, & Zhang, 2006).

Molecular Interactions and Coordination Chemistry

Warnke and Trojanowska (1993) explored the interactions between (S)-2-(Aminooxy)propanoic acid and its esters with palladium(II), revealing the ability of these compounds to form chelates and coordinate through the aminooxy group. This highlights the compound's utility in studying metal-ligand interactions and the synthesis of coordination compounds (Warnke & Trojanowska, 1993).

Fluorescence Derivatization for Bioanalytical Applications

Fluorescence derivatization is another significant area where this compound finds application. Frade et al. (2007) discussed the use of derivatives of amino acids, including (S)-2-(Aminooxy)propanoic acid, for fluorescence derivatization, allowing for enhanced detection and quantification in bioanalytical assays (Frade, Barros, Moura, & Gonçalves, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

(2S)-2-aminooxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-DKWTVANSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)

![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)

![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)

![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)

![N-(sec-butyl)-4-isobutyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818366.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2818371.png)